molecular formula C10H15N3O4 B558815 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid CAS No. 128293-64-1

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid

Número de catálogo: B558815
Número CAS: 128293-64-1
Peso molecular: 241.24 g/mol
Clave InChI: GZBSJWBQXNCOFP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Structure and Properties The compound 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid (CAS: 128293-64-1) is an imidazole derivative with the molecular formula C₁₀H₁₅N₃O₄ and a molecular weight of 241.247 g/mol . Key structural features include:

  • A tert-butoxycarbonyl (Boc) group at position 4, serving as a protective group for the amino functionality.
  • A methyl group at position 1, stabilizing the imidazole ring against nucleophilic attack.
  • A carboxylic acid at position 2, enabling further functionalization or salt formation.

This compound is widely used in peptide synthesis and as an intermediate in pharmaceutical research due to its reactivity and stability under basic conditions .

Propiedades

IUPAC Name

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-6-5-13(4)7(11-6)8(14)15/h5H,1-4H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBSJWBQXNCOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373780
Record name 4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128293-64-1
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-1H-imidazole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128293-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128293-64-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Imidazole Core Synthesis

The foundational step involves constructing the 1-methylimidazole-2-carboxylic acid scaffold. A widely adopted approach begins with cyclocondensation of α-amino aldehydes and ammonium acetate under acidic conditions . For instance, reaction of 4-amino-1-methylimidazole with glyoxal in acetic acid at 60°C yields the imidazole ring, followed by oxidation of the 2-position methyl group to a carboxylic acid using KMnO₄ in basic aqueous conditions (70–80% yield) .

Key Reaction Parameters:

ParameterConditionYieldReference
CyclocondensationAcetic acid, 60°C, 12 h85%
OxidationKMnO₄, NaOH, H₂O, RT, 6 h75%

Boc Protection of the Amino Group

Introducing the tert-butoxycarbonyl (Boc) protecting group to the 4-amino position is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O). Optimal conditions use 1.2 equivalents of Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving >95% conversion at 25°C .

Optimized Protocol:

  • Dissolve 1-methyl-4-aminoimidazole-2-carboxylic acid (1 eq) in anhydrous DCM.

  • Add Boc₂O (1.2 eq) and DMAP (0.1 eq).

  • Stir at 25°C for 6 h, monitor by TLC (eluent: ethyl acetate/hexane 1:1).

  • Quench with aqueous NaHCO₃, extract with DCM, and purify via flash chromatography (silica gel, 5% MeOH/DCM) .

Comparative Boc Protection Methods:

Reagent SystemSolventTime (h)YieldPurity
Boc₂O + DMAPDCM695%99%
Boc₂O + NaOHTHF/H₂O1282%95%
Boc-Cl + Et₃NDMF878%90%

Carboxylic Acid Functionalization and Purification

The 2-carboxylic acid group often requires activation for subsequent coupling. Industrial-scale protocols employ carbodiimide-mediated activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF, yielding stable acyl intermediates for solid-phase synthesis . Final purification uses reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to achieve >98% purity .

Large-Scale Purification Data:

MethodColumnEluent GradientPurityRecovery
Flash ChromatographySilica gel5–10% MeOH/DCM95%85%
HPLCC1810–50% ACN/H₂O (+0.1% TFA)98.5%90%

Alternative Routes via Acyl Imidazolium Intermediates

Recent advances utilize N-heterocyclic carbene (NHC) catalysis to form acyl imidazolium intermediates from pre-activated carboxylic acids. For example, treatment of 1-methyl-4-aminoimidazole-2-carboxylic acid with carbonyl diimidazole (CDI) generates an acyl imidazole, which undergoes Boc protection in a one-pot reaction (85% yield) . This method reduces purification steps and improves atom economy.

Mechanistic Insight:

  • CDI Activation : Carboxylic acid reacts with CDI to form acyl imidazole.

  • Boc Protection : Boc₂O reacts with the amine in situ.

  • Hydrolysis : Mild basic hydrolysis (pH 8–9) liberates the carboxylic acid .

Industrial-Scale Production Considerations

Commercial suppliers (e.g., TCI America, Chem-Impex) emphasize cost-effective batch processes:

  • Reactor Setup : Stainless steel jacketed reactors (50–500 L) with temperature control (−20°C to 150°C).

  • Process Monitoring : In-line FTIR and HPLC for real-time reaction tracking .

  • Yield Optimization :

    • Temperature : 0–5°C during Boc protection minimizes side reactions.

    • Solvent Recovery : DCM and THF are recycled via distillation (90% recovery) .

Challenges and Mitigation Strategies

  • Epimerization : The 1-methyl group can racemize under acidic conditions. Using DMAP as a non-nucleophilic base prevents protonation of the imidazole nitrogen .

  • Byproduct Formation : Over-Boc protection is avoided by stoichiometric control (Boc₂O ≤1.2 eq) .

  • Scale-Up Issues : Exothermic Boc protection requires gradual reagent addition and cooling .

Análisis De Reacciones Químicas

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine, enabling selective functionalization.

Reaction Type Conditions Outcome References
Acidic hydrolysisTrifluoroacetic acid (TFA) in CH2_2Cl2_2 (1:3 v/v)Yields free amine (4-amino-1-methyl-1H-imidazole-2-carboxylic acid)
Thermal cleavageHeating at 60°C in HCl/dioxanePartial deprotection with concurrent ester hydrolysis
  • Mechanistic Insight : TFA protonates the Boc group’s carbonyl oxygen, facilitating cleavage via a six-membered transition state to release CO2_2 and tert-butanol .

Carboxylic Acid Functionalization

The C2-carboxylic acid undergoes standard derivatization reactions:

Esterification

Reagent Conditions Product Yield References
Methyl iodideK2_2CO3_3, DMF, 25°CMethyl ester85%
tert-Butyl 2,2,2-trichloroacetimidateCH2_2Cl2_2, 0°C → RTtert-Butyl ester70%

Amide Coupling

Coupling Reagent Base Applications References
HBTU/DIPEADMF, 0°C → RTSynthesis of polyamides and peptide nucleic acids (PNAs)
EDCI/HOBtCH2_2Cl2_2, RTConjugation with aminoquinoline derivatives
  • Notable Example : Coupling with 8-aminoquinoline under EDCI/HOBt conditions enabled C–H activation/arylation in pyrrolidine synthesis .

Imidazole Ring Reactivity

The methyl-imidazole core participates in electrophilic substitution and coordination chemistry:

Reaction Type Reagents/Conditions Position Modified Outcome References
Nucleophilic substitutionCuprates or Rh(I)-catalyzed arylationC4Aryl-substituted imidazoles
Metal coordinationZn(II), Cu(II) in aqueous bufferN1, N3Stable chelates for catalysis
  • Case Study : Rhodium-catalyzed 1,4-addition of boronic esters to imidazole derivatives achieved >90% diastereoselectivity in proline analogs .

Oxidation and Reduction

Limited oxidation/reduction occurs at the imidazole ring unless directed by steric/electronic factors:

Process Reagent Observation References
OxidationRuCl3_3, NaIO4_4Selective C–H oxidation to carboxylates
ReductionBH3_3·THFLactam reduction without ring saturation

Aplicaciones Científicas De Investigación

Applications in Organic Chemistry

  • Peptide Synthesis :
    • Role as a Protecting Group : The tert-butoxycarbonyl (t-Boc) group protects the amino group during peptide synthesis. This protection allows for selective reactions at other functional groups without affecting the amino group.
    • Facilitating Structural Modifications : Researchers can modify peptides to enhance their stability, bioactivity, or specificity by using this compound as a building block .
  • Synthesis of Peptidomimetics :
    • Peptidomimetics are compounds that mimic the structure and function of peptides but are more stable and easier to synthesize. The use of 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid is pivotal in developing these compounds, which can lead to new therapeutic agents .
  • Creation of Peptide Nucleic Acids (PNAs) :
    • PNAs are synthetic polymers that can bind to DNA or RNA sequences with high specificity. The compound's ability to form stable linkages makes it an excellent candidate for synthesizing PNAs, which have potential applications in gene therapy and molecular diagnostics .

Biochemical Applications

  • Development of Enzyme Inhibitors :
    • The compound has been employed in the design of inhibitors targeting specific enzymes involved in various diseases. For instance, modifications of this compound have led to the development of inhibitors for proteases and kinases, which are critical in cancer therapy .
  • Vaccine Development :
    • Its role in synthesizing peptide-based vaccines has been explored, where it aids in constructing epitopes that can elicit strong immune responses. This application is particularly relevant in developing vaccines against infectious diseases and cancer .

Case Study 1: Peptide-based Antibiotics

A study demonstrated the synthesis of a novel peptide antibiotic using this compound as a key intermediate. The antibiotic exhibited significant efficacy against resistant bacterial strains, showcasing the compound's utility in pharmaceutical development .

Case Study 2: Allosteric Modulation

Research highlighted the use of derivatives of this compound in developing negative allosteric modulators for dopamine receptors. These modulators show promise for treating neurological disorders by selectively targeting receptor sites without competing with endogenous ligands .

Data Table: Summary of Applications

Application AreaSpecific Use CasesOutcomes/Benefits
Peptide SynthesisProtective group for amino acidsEnhanced stability and selectivity
PeptidomimeticsDevelopment of stable analogsImproved therapeutic profiles
PNA SynthesisBinding to DNA/RNA sequencesPotential applications in gene therapy
Enzyme InhibitorsTargeting proteases and kinasesNew therapeutic agents for cancer
Vaccine DevelopmentSynthesis of peptide-based vaccinesStrong immune response against pathogens
Allosteric ModulationModulators for dopamine receptorsNovel treatments for neurological disorders

Mecanismo De Acción

The primary mechanism of action for 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid involves the protection and deprotection of the amine group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at the amine site . This selective protection and deprotection are crucial in multi-step synthesis processes.

Comparación Con Compuestos Similares

Key Structural and Functional Differences:

Substituent Positioning :

  • The Boc group varies in position (e.g., position 4 vs. 5 in ), altering steric and electronic effects.
  • Carboxylic acid vs. ester : Ethyl ester derivatives (e.g., ) exhibit higher lipophilicity, improving membrane permeability compared to the carboxylic acid form .

Electronic Effects :

  • The trifluoromethyl (CF₃) group in introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to the parent compound (pKa ~4.5–5.5) .

Biological Relevance :

  • Compounds with dual heterocycles (e.g., imidazole-pyrrole in ) show enhanced binding to kinase targets due to planar aromatic systems .
  • Formyl derivatives (e.g., ) are critical intermediates for nucleophilic additions in medicinal chemistry .

Pharmacological Potential

  • Trifluoromethyl Derivatives : The CF₃-substituted compound demonstrates improved metabolic stability and target affinity in protease inhibition assays .
  • Heterocyclic Hybrids: The imidazole-pyrrole hybrid exhibits nanomolar activity against tyrosine kinases, highlighting the importance of heterocyclic diversity .

Physical Properties

  • Solubility : The carboxylic acid form is water-soluble (solubility ~50 mg/mL), while ethyl esters require organic solvents (e.g., DMSO) .
  • Thermal Stability : Boc-protected derivatives decompose above 200°C, consistent with thermogravimetric analysis data .

Actividad Biológica

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid, also known by its CAS number 128293-64-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₁₀H₁₅N₃O₄, with a molecular weight of 241.24 g/mol. The compound is typically stored at -20°C to maintain its stability and purity (usually >95%) .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The imidazole ring is known for its role in enzyme catalysis and as a building block in many biologically active molecules.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes.
  • Receptor Modulation: It could potentially modulate receptors that are critical in signaling pathways related to cancer or inflammatory responses.
  • Antimicrobial Activity: Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating a potential for this compound in treating infections.

Table 1: Comparative Biological Activities of Imidazole Derivatives

Compound NameActivity TypeReference
4-(Boc-amino)-1-methyl-1H-imidazole-2-carboxylic acidAntimicrobial
Methyl 4-(Boc-amino)-1-methyl-1H-imidazole-2-carboxylateEnzyme Inhibition
2-(3-Benzamidopropanamido)thiazole-5-carboxylateCancer Cell Proliferation Inhibition

Research Findings

Research indicates that imidazole derivatives can effectively inhibit key enzymes linked to cancer cell proliferation. For instance, compounds similar to this compound have shown promising results in inhibiting mitotic spindles in centrosome-amplified cancer cells, leading to increased multipolarity and cell death .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid with high yield and purity?

  • Methodology : Utilize a multi-step synthesis starting with Boc-protected amine precursors. For imidazole ring formation, adapt protocols from analogous compounds: react aldehydes with oxalaldehyde and ammonium hydroxide under controlled pH and temperature (0°C to room temperature, 2–3 days) to cyclize the imidazole core . Purify via flash column chromatography (dichloromethane or ethyl acetate/hexane gradients) to isolate intermediates, followed by Boc-group introduction via tert-butoxycarbonyl anhydride. Final hydrolysis of esters (if present) yields the carboxylic acid .

Q. Which chromatographic techniques effectively purify this compound, and how are solvent systems optimized?

  • Methodology : Reverse-phase HPLC or silica-based flash chromatography is recommended. Optimize eluent polarity using TLC monitoring: for silica columns, start with low-polarity solvents (e.g., dichloromethane) and incrementally add polar modifiers (methanol or acetic acid) to resolve carboxylic acid derivatives. For HPLC, use C18 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid to enhance peak resolution .

Q. What spectroscopic techniques are critical for structural confirmation, and how should data interpretation address ambiguities?

  • Methodology :

  • 1H/13C NMR : Confirm Boc protection (δ ~1.4 ppm for tert-butyl, ~155 ppm for carbonyl) and imidazole protons (δ 7.0–7.5 ppm). Carboxylic acid protons may appear broad unless deuterated solvents with DMSO-d6 are used.
  • IR Spectroscopy : Validate Boc (C=O stretch ~1680–1720 cm⁻¹) and carboxylic acid (broad O-H ~2500–3300 cm⁻¹).
  • Mass Spectrometry : ESI-MS in negative mode detects [M−H]⁻ ions. Cross-reference fragmentation patterns with simulated spectra for validation .

Q. What safety protocols are essential for handling this compound, particularly regarding reactive groups?

  • Methodology : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of Boc-related decomposition products (e.g., CO2). Store at 2–8°C under inert atmosphere to prevent carboxylic acid dimerization. Waste disposal must follow institutional guidelines for organic acids and protected amines .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound, and what challenges arise in modeling the Boc-protected imidazole system?

  • Methodology : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Collect diffraction data (Mo/Kα radiation) and solve phases using SHELXD. Refine with SHELXL, applying restraints for flexible tert-butyl groups and hydrogen-bonding networks. Challenges include disorder in the Boc group and imidazole ring planarity; address these with ISOR and DELU restraints during refinement .

Q. What computational strategies predict binding interactions of derivatives with biological targets, such as enzymes or receptors?

  • Methodology : Perform molecular docking (AutoDock Vina, Glide) using the carboxylic acid as an anchor for hydrogen bonding. Prepare the ligand in its deprotonated state (at physiological pH) and dock into target active sites (e.g., proteases or kinases). Validate poses via MD simulations (AMBER/CHARMM) and compare with experimental IC50 data from analogs (e.g., tubulin inhibitors or kinase blockers) .

Q. How is this compound utilized in medicinal chemistry for designing protease inhibitors or kinase-targeting agents?

  • Methodology : The carboxylic acid enables coupling to amines (via EDC/HOBt) to form amide-based prodrugs or peptidomimetics. The Boc group protects the amine during synthesis, allowing selective deprotection (TFA/DCM) post-coupling. Functionalize the imidazole N-methyl group to modulate lipophilicity or target selectivity. Case studies include analogs of 4-aryl-2-benzoyl-imidazoles, which inhibit tubulin polymerization (IC50 < 1 μM) .

Q. What strategies mitigate side reactions during Boc deprotection in the presence of acid-sensitive functionalities?

  • Methodology : Use mild acid (e.g., 10% TFA in DCM for 30 min) to cleave the Boc group while preserving the imidazole ring and carboxylic acid. For acid-labile moieties, employ photolabile or enzymatic deprotection. Monitor reaction progress via LC-MS to detect premature degradation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.